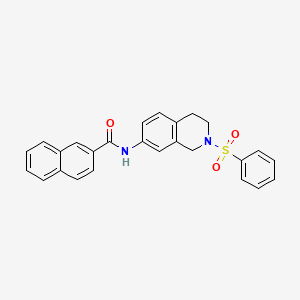

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-naphthamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

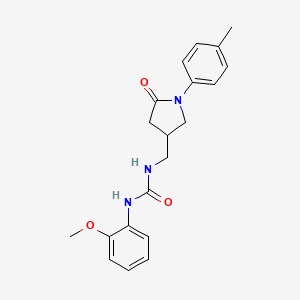

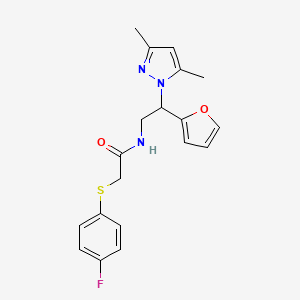

The compound “N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-naphthamide” is a complex organic molecule. It contains a tetrahydroisoquinoline group, which is a type of nitrogen-containing heterocycle, and a phenylsulfonyl group, which is a type of organosulfur compound . It also contains a naphthamide group, which is derived from naphthalene, a polycyclic aromatic hydrocarbon .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups in space. The tetrahydroisoquinoline ring and the naphthamide group are likely to be planar due to the presence of conjugated pi bonds. The phenylsulfonyl group could introduce some steric hindrance, which might affect the overall conformation of the molecule .Chemical Reactions Analysis

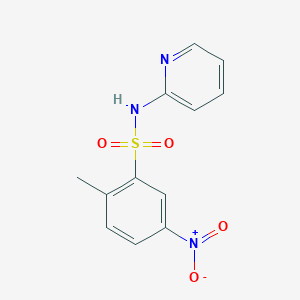

The reactivity of this compound would be influenced by the functional groups present in it. The tetrahydroisoquinoline group might undergo reactions typical of other nitrogen-containing heterocycles, such as electrophilic substitution or reduction . The phenylsulfonyl group could potentially be involved in sulfonylation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of intermolecular forces .Aplicaciones Científicas De Investigación

Protein Kinase Inhibition

Isoquinolinesulfonamides, including derivatives similar to N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-naphthamide, have been identified as novel and potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C. These compounds selectively inhibit certain protein kinases, with implications for therapeutic interventions in diseases mediated by these enzymes (Hidaka et al., 1984).

Anticancer Activity

Research on 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety has demonstrated potent cytotoxic activity against various human cancer cell lines. Compounds structurally related to this compound show promise as potential anticancer agents due to their ability to induce apoptosis and arrest the cell cycle in cancer cells, offering avenues for new cancer therapies (Ravichandiran et al., 2019).

PNMT Inhibition

Derivatives of 1,2,3,4-tetrahydroisoquinoline, including those with sulfonyl groups, have been explored for their inhibitory effects on phenylethanolamine N-methyltransferase (PNMT). This enzyme is involved in the biosynthesis of epinephrine, making such inhibitors potential candidates for treating conditions associated with catecholamine overproduction (Grunewald et al., 2005).

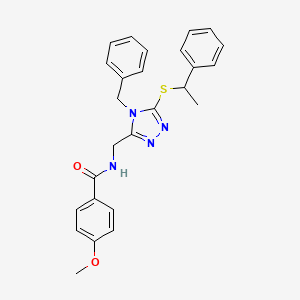

Synthetic Applications

Research has demonstrated the utility of arylsulfonyl groups in the dearomatizing cyclization of tethered organolithiums, leading to the synthesis of complex structures like the podophyllotoxin skeleton. This highlights the role of sulfonyl-containing compounds in advancing synthetic organic chemistry through enabling the construction of novel, complex molecular architectures (Clayden et al., 2003).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O3S/c29-26(22-11-10-19-6-4-5-7-21(19)16-22)27-24-13-12-20-14-15-28(18-23(20)17-24)32(30,31)25-8-2-1-3-9-25/h1-13,16-17H,14-15,18H2,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHVCISLXPLWGKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)S(=O)(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl (4Z)-4-[(acetyloxy)imino]-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate](/img/structure/B2665815.png)

![3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2665818.png)

![5-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazine-1-carbonyl)-3-(furan-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2665819.png)

![tert-Butyl [4-(2-methoxyethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2665825.png)

![methyl 2-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]acetate](/img/structure/B2665828.png)

![(7R,8S)-5-Oxa-2-azaspiro[3.5]nonane-7,8-diol;hydrochloride](/img/structure/B2665831.png)

![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-mesitylacetamide](/img/structure/B2665836.png)